molecular formula C5H4BrClN2 B6166775 3-溴-6-氯-4-甲基吡啶二嗪 CAS No. 89283-90-9

3-溴-6-氯-4-甲基吡啶二嗪

货号: B6166775
CAS 编号: 89283-90-9
分子量: 207.5
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-bromo-6-chloro-4-methylpyridazine” is an organic compound that belongs to the category of halopyridazines . It has a molecular weight of 207.46 and its physical form is a white to yellow solid .


Physical And Chemical Properties Analysis

“3-bromo-6-chloro-4-methylpyridazine” is a white to yellow solid . It has a molecular weight of 207.46 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

科学研究应用

合成和结构表征

  • 合成路线

    对类似化合物(如 3-溴-6-甲基吡啶二嗪和 3-氯-4-甲基吡啶二嗪)的研究表明,涉及环化、脱氢和取代反应的高效合成路线。这些方法为生产吡啶二嗪衍生物提供了极好的途径,而吡啶二嗪衍生物是开发杀虫剂、抗病毒药物和药理活性分子的重要中间体 (辛炳伟,2008); (杨少娟,2012).

  • 晶体结构和抗菌活性

    由类似合成路线衍生的席夫碱化合物表现出显著的抗菌活性,表明从 3-溴-6-氯-4-甲基吡啶二嗪合成的衍生物具有潜在的药学应用 (王等,2008).

化学改性和应用

  • 区域选择性芳基化

    类似于 3-溴-6-氯-4-甲基吡啶二嗪的氯吡啶二嗪衍生物的区域选择性芳基化已被用于获得一系列药理学相关的吡啶二嗪衍生物。这证明了该化合物在通过交叉偶联反应合成生物活性分子中的用途 (E. Sotelo, E. Raviña, 2002).

  • 卤素交换和功能化

    对吡啶中的卤素/卤素置换的研究表明了选择性溴化或碘化的潜力,为吡啶二嗪衍生物的进一步功能化提供了一条途径,这可应用于 3-溴-6-氯-4-甲基吡啶二嗪以合成具有增强性质的新型化合物 (M. Schlosser, F. Cottet, 2002).

  • 镍催化的交叉偶联反应

    已报道用于制备功能化芳基和杂芳基吡啶二嗪的电化学方法,表明吡啶二嗪衍生物在偶联反应中生成具有潜在电子和光子应用的化合物的多功能性 (S. Sengmany 等,2007).

安全和危害

The compound is classified as dangerous with hazard statements H301-H311-H331, indicating that it is harmful if swallowed, causes skin irritation, and is toxic if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

作用机制

Target of Action

Similar compounds have been used in the synthesis of p38map kinase inhibitors, which suggests potential targets could be kinases involved in cell signaling .

Mode of Action

It’s known that similar pyridazine compounds can undergo nickel catalyzed cross coupling reactions with aromatic and heteroaromatic halides . This suggests that 3-bromo-6-chloro-4-methylpyridazine might interact with its targets through a similar mechanism, leading to changes in the targets’ function.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-6-chloro-4-methylpyridazine involves the bromination and chlorination of 4-methylpyridazine.", "Starting Materials": [ "4-methylpyridazine", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium acetate", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Nitration of 4-methylpyridazine with nitric acid and sulfuric acid to form 4-methyl-3-nitropyridazine.", "Step 2: Reduction of 4-methyl-3-nitropyridazine with tin and hydrochloric acid to form 4-methyl-3-aminopyridazine.", "Step 3: Diazotization of 4-methyl-3-aminopyridazine with sodium nitrite and hydrochloric acid to form 4-methyl-3-diazoaminopyridazine.", "Step 4: Coupling of 4-methyl-3-diazoaminopyridazine with copper(II) sulfate pentahydrate and sodium acetate in acetic acid to form 3-bromo-4-methylpyridazine.", "Step 5: Bromination of 3-bromo-4-methylpyridazine with bromine in the presence of sodium hydroxide to form 3-bromo-6-chloro-4-methylpyridazine." ] }

89283-90-9

分子式

C5H4BrClN2

分子量

207.5

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。